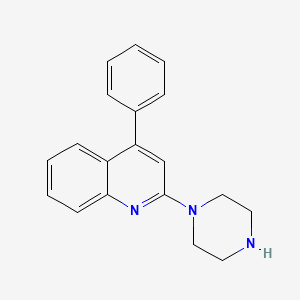
1-(4-Phenyl-2-quinolyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenyl-2-quinolyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research indicates that 1-(4-Phenyl-2-quinolyl)piperazine exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, derivatives of quinoline have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, providing neuroprotective benefits.
Pharmacological Applications
This compound has been investigated for several therapeutic uses:
- Antimalarial Activity : Similar piperazine derivatives have been developed as antimalarial agents, showing promising results in inhibiting the growth of Plasmodium species. The structural similarity suggests that this compound could exhibit similar effects.
- Anxiolytic and Antidepressant Properties : Compounds with piperazine structures are often explored for their anxiolytic and antidepressant effects due to their interaction with serotonin receptors. Preliminary studies indicate that this compound may have potential in treating anxiety and depression.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action.
- Neuroimaging Applications : Research on quinoline derivatives indicated their utility as PET ligands for visualizing brain targets. This opens avenues for exploring this compound in neuroimaging studies.
- Antimalarial Research : A study focused on piperazine-containing compounds revealed promising results against malaria parasites, suggesting that this compound could be a candidate for further development in this area.
Propriétés
Numéro CAS |
72320-58-2 |
|---|---|
Formule moléculaire |
C19H19N3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-phenyl-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)17-14-19(22-12-10-20-11-13-22)21-18-9-5-4-8-16(17)18/h1-9,14,20H,10-13H2 |
Clé InChI |
LYLBRVQNLFMNLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Key on ui other cas no. |
72320-58-2 |
Synonymes |
2-(1-piperazinyl)-4-phenylquinolone 2-(1-piperazinyl)-4-phenylquinolone hydrochloride 2-(1-piperazinyl)-4-phenylquinolone maleate AD 2876 AD-2876 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















